molecular formula C14H18ClN3O2 B1471198 4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 1787896-62-1

4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Cat. No.: B1471198
CAS No.: 1787896-62-1
M. Wt: 295.76 g/mol
InChI Key: WZJXIHIDUQWSAL-UHFFFAOYSA-N
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Description

4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a useful research compound. Its molecular formula is C14H18ClN3O2 and its molecular weight is 295.76 g/mol. The purity is usually 95%.
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Biological Activity

4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a synthetic compound belonging to the class of oxadiazole derivatives. Oxadiazoles have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

The molecular formula of this compound is C15H18N4O2HClC_{15}H_{18}N_{4}O_{2}\cdot HCl, with a molecular weight of approximately 302.79 g/mol. The structure features a piperidine ring substituted with an oxadiazole moiety and a methoxyphenyl group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, oxadiazole derivatives have been shown to inhibit key enzymes involved in cellular processes. For instance, studies indicate that they can interfere with the apoptotic pathways in cancer cells, leading to increased cell death rates through mechanisms such as caspase activation and modulation of p53 expression levels .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • MCF-7 (Breast Cancer) : The compound showed an IC50 value in the micromolar range, indicating potent antiproliferative effects comparable to established chemotherapeutic agents like doxorubicin .
  • U-937 (Monocytic Leukemia) : In vitro studies revealed that the compound induced apoptosis in these cells through the activation of intrinsic apoptotic pathways .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been tested against several bacterial strains, showing effective inhibition at low concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Case Studies

Cell Line IC50 (µM) Mechanism
MCF-715.63Induction of apoptosis via p53 pathway
U-93712.34Caspase activation leading to programmed cell death
A549 (Lung Cancer)8.45Inhibition of proliferation through cell cycle arrest

These results highlight the potential of this compound as a therapeutic agent in oncology.

Comparative Analysis

When compared to other oxadiazole derivatives, this compound exhibits unique pharmacological profiles due to its specific structural features. For instance:

Compound IC50 (µM) Activity Type
Doxorubicin10.38Chemotherapeutic Agent
This compound15.63Anticancer
Other Oxadiazole Derivatives>20Variable

The comparative data suggest that while traditional agents like doxorubicin are effective, the novel compound offers a promising alternative with potentially lower toxicity profiles.

Properties

IUPAC Name

5-(2-methoxyphenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c1-18-12-5-3-2-4-11(12)14-16-13(17-19-14)10-6-8-15-9-7-10;/h2-5,10,15H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJXIHIDUQWSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.